molecular formula C20H20N2O2S2 B2889646 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034435-17-9

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2889646
CAS No.: 2034435-17-9
M. Wt: 384.51
InChI Key: CNQTVRCTGBTPNQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene, a pyridine, a tetrahydronaphthalene, and a sulfonamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

While the specific synthesis of this compound is not detailed in the sources I found, similar compounds are often synthesized using methods such as the Suzuki-Miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the use of a palladium catalyst and an organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and elemental analysis . These techniques can provide detailed information about the types of bonds present in the molecule and the arrangement of its atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. For example, the presence of a sulfonamide group could make it a potential candidate for certain types of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could influence its solubility in water, while the presence of a pyridine group could influence its basicity .

Scientific Research Applications

Molecular Geometry and Magnetic Anisotropy

A study by Wu et al. (2019) on cobalt(ii) complexes, including variations of sulfonamide ligands, demonstrated that systematic substitutions on the ligand can subtly influence the coordination geometry and, consequently, the magnetic anisotropy of these complexes. This research suggests potential applications in designing materials with specific magnetic properties, relevant to the compound of interest due to its structural relation to the sulfonamide ligands studied (Wu et al., 2019).

Antiproliferative Activity

Bashandy et al. (2014) synthesized and evaluated novel derivatives bearing a sulfonamide moiety for their antiproliferative activity against cancer cell lines. The study highlighted the potential of sulfonamide derivatives in cancer treatment, indicating a direction for the investigation of the therapeutic potential of the compound (Bashandy et al., 2014).

Herbicidal Activity

Research by Hosokawa et al. (2001) on sulfonamide compounds with a specific structural framework demonstrated notable herbicidal activity. This suggests that similar compounds, including the one of interest, could be explored for applications in agriculture as herbicides (Hosokawa et al., 2001).

Antimicrobial and Antibacterial Applications

A study by Azab et al. (2013) on the synthesis of new heterocyclic compounds containing a sulfonamido moiety demonstrated significant antibacterial activity. This indicates potential for the compound to serve as a basis for developing new antimicrobial agents (Azab et al., 2013).

Inhibitory Effects on Enzymes

Akbaba et al. (2014) explored sulfonamides derived from indanes and tetralines for their inhibitory effects on human carbonic anhydrase isozymes. The study suggests that structurally related compounds, such as the one discussed, could have potential applications in designing enzyme inhibitors with therapeutic implications (Akbaba et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would likely involve interactions with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would likely be determined through laboratory testing .

Future Directions

The future directions for research on this compound could include further investigations into its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug candidate, or as a building block for the synthesis of more complex molecules .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,19-8-7-15-4-1-2-5-16(15)12-19)22-13-17-6-3-10-21-20(17)18-9-11-25-14-18/h3,6-12,14,22H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQTVRCTGBTPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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